N'-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide
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Overview
Description
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide typically involves the reaction of 2-benzoyl-5-ethyl-3-methyl-4H-pyrazole with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the reduction of carbonyl groups to alcohols.
Substitution: The major products are substituted derivatives, where the original functional group is replaced by the nucleophile.
Scientific Research Applications
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide can be compared with other similar compounds, such as:
2-benzoyl-5-ethyl-3-methyl-4H-pyrazole: The parent compound, which lacks the benzohydrazide moiety.
Benzohydrazide derivatives: Compounds that contain the benzohydrazide functional group but differ in their pyrazole or other heterocyclic components.
Uniqueness
The uniqueness of N’-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide lies in its combined structural features, which confer distinct biological activities and potential applications. The presence of both the pyrazole and benzohydrazide moieties allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-(2-benzoyl-5-ethyl-3-methyl-4H-pyrazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-3-17-14-20(2,23-21-18(25)15-10-6-4-7-11-15)24(22-17)19(26)16-12-8-5-9-13-16/h4-13,23H,3,14H2,1-2H3,(H,21,25) |
InChI Key |
PXJFKGXQQOFJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C)NNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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